molecular formula C22H22N2O6 B2938440 Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate CAS No. 1358411-84-3

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

Cat. No.: B2938440
CAS No.: 1358411-84-3
M. Wt: 410.426
InChI Key: GRXMUJSJMSCKHT-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoyl and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline: The parent compound with a simpler structure.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-5-6-18-17(7-13)20(11-19(24-18)22(26)29-4)30-12-21(25)23-14-8-15(27-2)10-16(9-14)28-3/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMUJSJMSCKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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